molecular formula C25H36O6 B13432275 [(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

Cat. No.: B13432275
M. Wt: 432.5 g/mol
InChI Key: YLESKWJXJPBIQY-KCYBFLPASA-N
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Description

The compound [(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)31-21-12-20-19(5-4-16-11-17(27)6-8-23(16,20)2)25(29)9-7-18(24(21,25)3)15-10-22(28)30-13-15/h10,16-21,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18-,19-,20+,21-,23+,24+,25+/m1/s1

InChI Key

YLESKWJXJPBIQY-KCYBFLPASA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C5=CC(=O)OC5)C)O

Canonical SMILES

CC(=O)OC1CC2C(CCC3C2(CCC(C3)O)C)C4(C1(C(CC4)C5=CC(=O)OC5)C)O

Origin of Product

United States

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